![molecular formula C13H24O2 B1617703 Methyl (E)-2-dodecenoate CAS No. 6208-91-9](/img/structure/B1617703.png)
Methyl (E)-2-dodecenoate
Overview
Description
Methyl (E)-2-dodecenoate is a chemical compound that belongs to the group of methyl esters. It has a fruity odor and is used in various industries such as perfume, flavor, and insect pheromone production. However, its scientific research application is vast, and it has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl (E)-2-dodecenoate, also known as trans-2-Methyl-2-dodecenoic acid, has been a subject of research in organic chemistry, particularly in the synthesis and analysis of various compounds. Studies like those by Allen and Kalm (2003) have focused on the synthesis and properties of this compound, exploring its reactivity and potential applications in organic syntheses. Similarly, Yamamoto et al. (1978) investigated the use of vinylsilanes with dichloromethyl methyl ether and titanium(IV) chloride in synthesizing α,β-unsaturated aldehydes, including ethyl 12-oxo-10(E)-dodecenoate and nuciferal, demonstrating the versatility of this compound in chemical reactions (Allen & Kalm, 2003) (Yamamoto et al., 1978).
Biochemical Applications
In the field of biochemistry, research by Kajiwara et al. (1977) and others has explored the synthesis of related compounds and their potential applications. For instance, the study of traumatic half aldehyde and related compounds provides insights into the biochemical applications of this compound (Kajiwara et al., 1977).
Lipid Oxidation and Electrophile Formation
Lee et al. (2005) researched the lipid oxidation process and the formation of electrophiles like Dioxododecenoic acid, a compound related to this compound. Their findings contribute to understanding the oxidative pathways in lipid biochemistry and the role of compounds like this compound in these processes (Lee et al., 2005).
properties
IUPAC Name |
methyl (E)-dodec-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h11-12H,3-10H2,1-2H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSDDOFJTUOVMX-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020139 | |
Record name | Methyl (E)-2-dodecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
271.00 to 273.00 °C. @ 760.00 mm Hg | |
Record name | Methyl (E)-2-dodecenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031028 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
6208-91-9 | |
Record name | Methyl (2E)-2-dodecenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6208-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (E)-2-dodecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (E)-2-dodecenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031028 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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